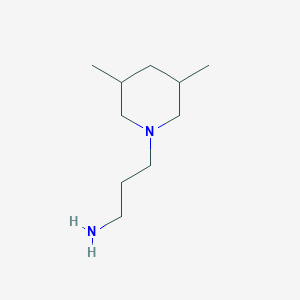

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-(3,5-dimethylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9-6-10(2)8-12(7-9)5-3-4-11/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXDFGJXATZQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424590 | |

| Record name | 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878657-11-5 | |

| Record name | 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine typically involves the reaction of 3,5-dimethylpiperidine with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

DMPP is recognized for its potential therapeutic applications, particularly in neuropharmacology. Initial research indicates that it may interact with neurotransmitter receptors, which suggests a role in the treatment of various neurological disorders.

Pharmacological Potential

Studies have shown that compounds similar to DMPP exhibit antidepressant properties by interacting with serotonin (SERT) and norepinephrine transporters (NET). For instance, a recent study highlighted the affinity of similar piperidine derivatives for these receptors, indicating the potential of DMPP in developing antidepressants .

| Compound | SERT Ki (nM) | NET Ki (nM) | H3 Ki (nM) |

|---|---|---|---|

| DMPP | TBD | TBD | TBD |

| Compound 11a | 10.3 | 19.2 | 4.2 |

| Compound 11b | 7.8 | 10.5 | 5.5 |

Organic Synthesis

DMPP serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure facilitates various chemical reactions, such as:

- Alkylation : DMPP can undergo alkylation reactions to form derivatives with different functional groups.

- Oxidation and Reduction : The compound can be oxidized to form amine oxides or reduced to yield secondary and tertiary amines.

Synthetic Routes

The synthesis of DMPP typically involves the reaction of 3,5-dimethylpiperidine with suitable alkylating agents under basic conditions. This method allows for high yields and purity, making it suitable for industrial applications.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of DMPP analogs in animal models. The results indicated that these compounds significantly reduced depressive behaviors, correlating with increased serotonin levels in the brain .

Case Study 2: Neurotransmitter Interaction

Research into the interaction of DMPP with neurotransmitter receptors revealed that it may modulate receptor activity, potentially leading to therapeutic effects in conditions such as anxiety and depression . This study emphasized the need for further investigation into its binding affinities and functional outcomes.

Industrial Applications

In addition to its medicinal uses, DMPP is also utilized in the production of specialty chemicals and materials. Its role as an intermediate in synthesizing pharmaceuticals and agrochemicals highlights its industrial significance.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Derivatives of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine

Functional Group Impact on Bioactivity (Inferred)

Although explicit activity data are unavailable in the provided evidence, structural trends from HCV inhibitor studies suggest:

Biological Activity

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine, a compound characterized by its unique piperidine structure, has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , which indicates the presence of a piperidine ring substituted with two methyl groups and an amine functional group. This configuration is crucial for its interactions with biological targets.

Research indicates that this compound interacts with various receptors and enzymes, influencing several biochemical pathways. Key mechanisms include:

1. Antineoplastic Potential

Preliminary studies suggest that compounds structurally related to this compound may exhibit selective cytotoxicity against cancer cells. For instance, derivatives have been shown to selectively target malignant cells while sparing non-malignant cells, indicating a promising avenue for cancer therapy .

2. Neuropharmacological Effects

The compound's interaction with SERT and NET positions it as a candidate for antidepressant research. Studies have demonstrated that related piperidine derivatives can act as potent inhibitors of these transporters, suggesting potential applications in treating mood disorders .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that certain derivatives led to significant cell death in malignant cells while exhibiting lower toxicity to healthy cells. This selectivity was quantified using the selectivity index (SI), highlighting the therapeutic potential of these compounds .

Case Study 2: Pharmacological Profiling

In another study focusing on amphetamine derivatives, researchers assessed the binding affinity of compounds similar to this compound for SERT and NET. The findings revealed high affinities for these targets, supporting their role as multitarget antidepressants .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with amine group | Potential antidepressant and antineoplastic activity |

| N-Methyl-N-(3,5-dimethylpiperidin-1-yl)acetamide | Acetamide functional group | Exhibits distinct pharmacological properties |

| 4-(3,5-Dimethylpiperidin-1-yloxy)butan-2-one | Ether functional group | Different solubility and reactivity |

Q & A

Q. What are the standard synthetic routes for 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in a study targeting hepatitis C virus inhibitors, 3-(cis-3,5-dimethylpiperidin-1-yl)propan-1-amine was reacted with a piperidine-4-carboxamide derivative under mild alkaline conditions (e.g., DIPEA in DCM) to yield a target compound with 62% efficiency . Key optimization factors include:

- Temperature : Room temperature or controlled heating (40–60°C).

- Solvent : Polar aprotic solvents (e.g., DCM, THF) for improved solubility.

- Catalyst : Use of NaBH(OAc)₃ for reductive amination to enhance selectivity.

Q. What analytical techniques are critical for validating the structural integrity of this compound?

- NMR Spectroscopy : Confirm piperidine and propaneamine backbone via characteristic shifts (e.g., δ 2.4–3.1 ppm for piperidine N–CH₂ protons) .

- Mass Spectrometry (MS) : ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 199.2) .

- HPLC : Assess purity (>99.8% in studies using C18 columns with acetonitrile/water gradients) .

Q. What safety protocols are recommended for handling this amine in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation .

- Decontamination : Wash skin with soap/water immediately after contact; dispose of contaminated materials as hazardous waste .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELX software (via Olex2 interface) can refine structures using high-resolution data (R-factor < 0.05). In related piperidine derivatives, SCXRD confirmed cis-3,5-dimethyl substitution patterns by analyzing torsion angles and intermolecular hydrogen bonding .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence biological activity in SAR studies?

A study on antiviral compounds showed that:

Q. What computational methods are effective for predicting binding affinities of this compound with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate interactions with HCV entry receptors (e.g., CD81), using grid boxes centered on ligand-binding domains .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?

- Data Normalization : Account for assay variability (e.g., cell line differences: EC₅₀ in Huh7 vs. HepG2 cells).

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models. For example, a 2024 review found a 1.5-fold variation in IC₅₀ values for similar piperidine amines due to assay sensitivity differences .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during functionalization of the primary amine group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.